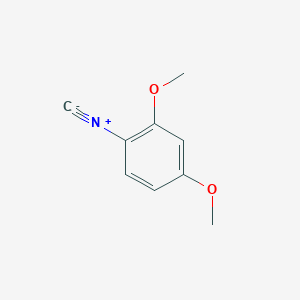

1-Isocyano-2,4-dimethoxybenzene

Overview

Description

1-Isocyano-2,4-dimethoxybenzene is a chemical compound with the CAS Number: 1984-21-0 . It has a molecular weight of 163.18 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 67-72 degrees Celsius . Other specific properties could not be found in the search results.Scientific Research Applications

Catholyte Materials for Non-Aqueous Redox Flow Batteries :

- 1,4-Dimethoxybenzene derivatives, including 1-Isocyano-2,4-dimethoxybenzene, are used as catholyte materials in non-aqueous redox flow batteries. These materials exhibit high open-circuit potentials and excellent electrochemical reversibility. However, their chemical stability in an oxidized form is a challenge, which researchers try to overcome by incorporating bicyclic substitutions and ether chains into the dialkoxybenzenes, resulting in improved solubility and superior chemical stability (Zhang et al., 2017).

Redox Shuttle for Overcharge Protection of Lithium Batteries :

- A derivative of dimethoxybenzene, similar to this compound, has been used as a redox shuttle for overcharge protection in Li–LiFePO4 batteries. This application highlights the role of dimethoxybenzene derivatives in enhancing the safety and efficiency of lithium batteries (Feng et al., 2007).

Ozonolysis of Lignin Models in Aqueous Solution :

- The ozonolysis of lignin models, including 1,2-dimethoxybenzene and 1,4-dimethoxybenzene, which are structurally related to this compound, in aqueous solutions, has been studied. This research provides insights into the reaction mechanisms and products formed during the ozonolysis of such compounds, which is relevant in the context of understanding the chemical behavior of lignin and its derivatives (Mvula et al., 2009).

Synthesis of Novel Macrocyclic Compounds :

- Research on the condensation of 1,4-dimethoxybenzene, a compound related to this compound, has led to the creation of novel para-bridged pentacyclic pillar[5]arenes. These compounds form host-guest complexes with certain organic molecules, highlighting their potential application in molecular recognition and supramolecular chemistry (Ogoshi et al., 2008).

Electron Impact Mass Spectra in Pyrolysis of Lignin :

- The study of electron-impact mass spectra of 1,2-dimethoxybenzenes, closely related to this compound, provides valuable insights into the pyrolysis products of guaiacyl lignin. This research is significant in the context of understanding the thermal degradation and transformation of lignin, a major component of biomass (Kuroda, 2002).

Safety and Hazards

Future Directions

1-Isocyano-2,4-dimethoxybenzene is a versatile chemical compound used in scientific research. With its unique properties, it finds application in various fields, such as organic synthesis and material science. The hope is to convince the skeptical medicinal chemists of the isocyanide potential in many areas of drug discovery and considering them in the design of future drugs .

Relevant Papers Relevant papers related to this compound can be found in various scientific databases. For instance, the compound is mentioned in the context of medicinal chemistry of isocyanides . More detailed analysis of these papers would require access to the full texts, which is beyond my current capabilities.

properties

IUPAC Name |

1-isocyano-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-8-5-4-7(11-2)6-9(8)12-3/h4-6H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUHRFMQCCSKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+]#[C-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374331 | |

| Record name | 1-isocyano-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1984-21-0 | |

| Record name | 1-isocyano-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

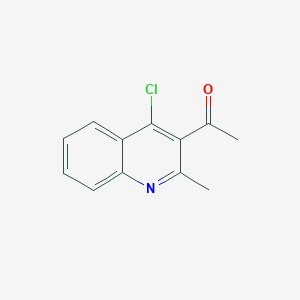

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-isocyano-2,4-dimethoxybenzene in the synthesis of acrylamides?

A1: this compound acts as a radical trapping agent in the synthesis of sterically demanding acrylamides []. The process utilizes visible light and a Ru(bpy)3Cl2 photoredox catalyst to generate a highly reactive vinyl radical. This radical then reacts with this compound in an intermolecular fashion, ultimately leading to the formation of the desired acrylamide product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)